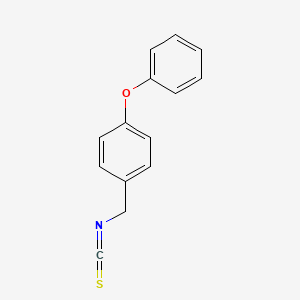

4-Phenoxybenzyl isothiocyanate

Description

Contextualizing Isothiocyanates within Phytochemical and Synthetic Research

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the functional group -N=C=S. In the realm of phytochemical research, they are celebrated as bioactive constituents of cruciferous vegetables from the Brassicaceae family, which includes broccoli, cabbage, watercress, and mustard. cymitquimica.comresearchgate.netmdpi.com These plant-derived ITCs are not present in their active form within intact plant cells; instead, they exist as stable precursors called glucosinolates. researchgate.netnih.gov When the plant tissue is damaged, for instance by chewing or cutting, the enzyme myrosinase is released and hydrolyzes the glucosinolates, yielding glucose and an unstable intermediate that rearranges to form the corresponding isothiocyanate. cymitquimica.comnih.govnih.gov

The biological activities of natural ITCs are vast and well-documented, with research highlighting their potent anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. researchgate.netnih.govchemrxiv.orgfoodandnutritionjournal.org Prominent examples that have been the subject of extensive scientific inquiry include:

Sulforaphane (B1684495) , primarily derived from broccoli and broccoli sprouts, is one of the most studied ITCs, known for its ability to modulate key cellular pathways involved in detoxification and protection against oxidative stress. mdpi.com

Phenethyl isothiocyanate (PEITC) , found in watercress, has demonstrated significant chemopreventive effects in numerous preclinical studies. mdpi.comnih.gov

Allyl isothiocyanate (AITC) , responsible for the pungent flavor of mustard and wasabi, is recognized for its strong antimicrobial activities. nih.govnih.gov

Benzyl (B1604629) isothiocyanate (BITC) is another member of this family with well-documented health benefits. nih.gov

The compelling biological profiles of these natural products have inspired chemists to explore this chemical space further. researchgate.net Synthetic research on isothiocyanates focuses on creating novel analogs that are not found in nature. rsc.org This allows researchers to systematically modify the chemical structure to conduct structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence biological potency and selectivity. researchgate.net The development of synthetic ITCs provides an opportunity to optimize the therapeutic properties of the natural compounds, potentially leading to the discovery of new agents for disease prevention and treatment. chemrxiv.orgnih.govrsc.org

Significance of 4-Phenoxybenzyl Isothiocyanate as a Research Compound

Within the broad and diverse family of isothiocyanates, this compound stands out as a synthetic compound designed for scientific investigation. Unlike sulforaphane or PEITC, it is not known to be a major natural product of dietary vegetables. Instead, its significance lies in its availability as a research chemical, enabling the exploration of structure-activity relationships beyond the scope of naturally occurring ITCs. scbt.comchemicalbook.com It is supplied by chemical companies for laboratory use, allowing researchers to probe the biological effects of its unique molecular architecture. cymitquimica.comscbt.comchemicalbook.com

The structure of this compound is notable for its phenoxybenzyl group, which confers distinct properties of aromaticity and lipophilicity compared to the aliphatic or simple benzyl side chains of common dietary isothiocyanates. This makes it a valuable tool for medicinal chemists and chemical biologists who aim to understand how such modifications impact the compound's interaction with biological targets. By studying synthetic analogs like this one, scientists can dissect the chemical requirements for specific biological outcomes, such as anticancer or anti-inflammatory activity. researchgate.net

While detailed research findings on the specific biological activities of this compound are not extensively documented in publicly available literature, its role as a research compound is to serve as a probe for biological systems and as a potential building block for the synthesis of more complex molecules. Its availability facilitates the expansion of the chemical library of isothiocyanates, which is crucial for discovering new compounds with potentially enhanced or novel biological functions.

Below are the key chemical identifiers for this research compound.

| Identifier | Value | Source |

|---|---|---|

| Compound Name | This compound | cymitquimica.comscbt.com |

| CAS Number | 3529-87-1 | scbt.comchemicalbook.com |

| Molecular Formula | C13H9NOS | scbt.com |

| Molecular Weight | 227.28 g/mol | scbt.com |

| Purity | ≥98% | scbt.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(isothiocyanatomethyl)-4-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c17-11-15-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCZGHPTVYEIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CN=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for 4-Phenoxybenzyl Isothiocyanate and Related Structures

The synthesis of isothiocyanates, including this compound, can be achieved through several established methods. These pathways often involve the transformation of primary amines or their derivatives into the desired isothiocyanate.

Precursor Reactants and Reaction Conditions

A common and widely utilized method for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide. This reaction typically proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate, which is then decomposed to yield the isothiocyanate. For the synthesis of this compound, the precursor would be 4-phenoxybenzylamine. The reaction is often carried out in the presence of a base.

Another established route to isothiocyanates is the reaction of primary amines with thiophosgene (B130339) (CSCl₂). nih.gov This method, while effective, is often approached with caution due to the high toxicity of thiophosgene. cbijournal.com The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov

More recently, methods for synthesizing isothiocyanates from carboxylic acid derivatives have been developed. For instance, a carboxylic acid can be converted to its corresponding acid chloride, which is then reacted with ammonium (B1175870) thiocyanate (B1210189) to produce the acyl isothiocyanate. ekb.eg In the context of a related structure, 2-(4-phenoxybenzoyl)benzoyl isothiocyanate has been synthesized by first heating the corresponding carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with ammonium thiocyanate in dry acetone. ekb.eg

Comparative Analysis of Isothiocyanate Synthesis Strategies

Various strategies exist for the synthesis of isothiocyanates, each with its own set of advantages and limitations. The choice of method often depends on factors such as the nature of the starting material, desired yield, and tolerance of functional groups.

The reaction of primary amines with carbon disulfide is a popular method due to the ready availability and lower toxicity of the reagents compared to thiophosgene. cbijournal.com This method can be conducted under aqueous conditions, making it more environmentally friendly. beilstein-journals.org The formation of a dithiocarbamate salt as an intermediate is a key step, and its subsequent decomposition can be induced by various reagents. nih.govcbijournal.com

The use of thiophosgene is a classic and efficient method for producing a wide variety of aromatic and chiral isothiocyanates in good yields. nih.gov However, its high toxicity necessitates careful handling and limits its application in some contexts. cbijournal.com

Alternative methods have been developed to avoid the use of highly toxic reagents. These include the decomposition of dithiocarbamate salts using desulfurization agents like triphosgene (B27547) or hydrogen peroxide. nih.gov Additionally, the synthesis of isothiocyanates from hydroximoyl chlorides offers an efficient route with high yields and simple workup procedures. nih.gov The tandem Staudinger/aza-Wittig reaction of Nβ-protected alkyl azides provides another pathway, noted for proceeding without racemization. nih.gov

A metal-free cascade reaction of NH-1,2,3-triazoles with thiophosgene has been reported for the synthesis of N-vinyl isothiocyanates. rsc.org This method has been shown to be effective for triazoles bearing electron-donating groups, including a 4-phenoxyphenyl substituent. rsc.org

| Synthesis Strategy | Key Reagents | Advantages | Disadvantages |

| From Primary Amines | Carbon disulfide, Base | Readily available, lower toxicity reagents | May require specific conditions for dithiocarbamate decomposition |

| From Primary Amines | Thiophosgene, Base | High efficiency, good yields for diverse substrates nih.gov | High toxicity of thiophosgene cbijournal.com |

| From Carboxylic Acids | Thionyl chloride, Ammonium thiocyanate | Utilizes readily available carboxylic acids ekb.eg | Multi-step process ekb.eg |

| From Nβ-Protected Alkyl Azides | Triphenylphosphine, Carbon disulfide | No racemization observed nih.gov | Requires azide (B81097) precursor nih.gov |

| From NH-1,2,3-Triazoles | Thiophosgene | Metal-free, applicable to electron-rich triazoles rsc.org | Uses toxic thiophosgene rsc.org |

Derivatization and Applications in Organic Synthesis

The electrophilic carbon atom of the isothiocyanate group in this compound readily reacts with various nucleophiles, making it a valuable intermediate for the synthesis of a wide array of organic compounds. ekb.eg

Formation of Thiourea (B124793) Derivatives

The reaction of isothiocyanates with primary or secondary amines is a straightforward and high-yielding method for the synthesis of N,N'-disubstituted thiourea derivatives. mdpi.com This reaction involves the nucleophilic attack of the amine on the isothiocyanate carbon, followed by proton transfer.

For example, this compound can react with various amines to furnish the corresponding thiourea derivatives. The reaction conditions are generally mild, often proceeding at room temperature in a suitable solvent like dichloromethane (B109758) or tert-butanol. mdpi.com The synthesis of 1-benzyl-3-(4-phenoxyphenyl)thiourea (B5774264) involves the nucleophilic addition of benzylamine (B48309) to 4-phenoxyphenyl isothiocyanate.

The reaction of 2-(4-phenoxybenzoyl)benzoyl isothiocyanate with anthranilic acid has been shown to produce a thiourea derivative, which can be further cyclized. ekb.eg Similarly, reactions with other amines, including those with heterocyclic moieties, lead to the formation of diverse thiourea structures.

Synthesis of Heterocyclic Scaffolds

This compound and related structures serve as key precursors for the synthesis of various heterocyclic compounds. ekb.eg The isothiocyanate moiety can participate in cyclization reactions with bifunctional nucleophiles to construct five- and six-membered rings.

For instance, the in situ prepared 2-(4-phenoxybenzoyl)benzoyl isothiocyanate has been used to synthesize quinazoline, oxazine, and triazole derivatives. ekb.eg Reaction with anthranilic acid followed by treatment with acetic anhydride (B1165640) yields a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative. ekb.eg Treatment with o-aminophenol leads to the formation of a benzoxazole (B165842) derivative. ekb.eg Furthermore, reaction with phenylhydrazine (B124118) produces a 1,2,4-triazole (B32235) derivative, and reaction with thioglycolic acid gives a thiazolidine (B150603) derivative. ekb.eg

These examples highlight the utility of the isothiocyanate group as a versatile handle for constructing complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Role as a Building Block in Complex Molecule Synthesis

The reactivity of this compound allows it to be incorporated into more complex molecular structures. Its ability to form stable thiourea linkages is exploited in various synthetic strategies.

In the context of preparing biologically active molecules, isothiocyanates are used as intermediates. For example, the synthesis of certain complex molecules can involve the use of isothiocyanate-containing building blocks. The isothiocyanate group can also be used for bioconjugation, reacting with amine groups on proteins to form stable thiourea linkages. ontosight.ai Phenyl isothiocyanate, a related compound, is famously used in the Edman degradation for sequencing peptides. nih.gov

The versatility of the isothiocyanate functional group, as demonstrated in the reactions of this compound and its analogues, underscores its importance as a building block in the synthesis of a wide range of functional molecules.

Iii. Biological Activities and Mechanistic Investigations in Preclinical Models

Anticarcinogenic and Chemopreventive Mechanisms

The potential of 4-phenoxybenzyl isothiocyanate (4-PBITC) as a cancer-fighting agent has been a subject of significant preclinical research. Like other isothiocyanates (ITCs) derived from cruciferous vegetables, 4-PBITC exhibits anticarcinogenic and chemopreventive properties through a variety of mechanisms. mdpi.commdpi.com These compounds can interfere with the processes that lead to cancer development and progression. mdpi.com The anticancer effects of ITCs are multifaceted and include the modulation of carcinogen metabolism, induction of cell cycle arrest and apoptosis, and the inhibition of processes like angiogenesis. mdpi.comfrontiersin.org

Modulation of Carcinogen Metabolism: Phase I Enzyme Inhibition and Phase II Enzyme Induction

A key strategy in cancer chemoprevention is the modulation of enzymes involved in carcinogen metabolism. nih.gov This involves two main types of enzymes: Phase I and Phase II.

Phase I Enzyme Inhibition: Phase I enzymes, such as those in the cytochrome P450 (CYP450) family, can activate procarcinogens into their ultimate carcinogenic forms. mdpi.com Isothiocyanates, including phenethyl isothiocyanate (PEITC), a related compound, have been shown to inhibit these enzymes. nih.govnih.gov By blocking the activity of Phase I enzymes, ITCs can prevent the metabolic activation of carcinogens, thereby reducing their cancer-causing potential. nih.gov For instance, PEITC has been observed to suppress the activity of CYP1A2 and inhibit the bioactivation of carcinogens like heterocyclic amines and polycyclic aromatic hydrocarbons in human liver tissue. nih.gov

Phase II Enzyme Induction: In contrast to Phase I enzymes, Phase II detoxification enzymes play a protective role by promoting the elimination of carcinogens from the body. mdpi.com Isothiocyanates are potent inducers of these enzymes, which include glutathione (B108866) S-transferases (GST) and quinone reductase (QR). 5aldia.orgnih.gov The induction of Phase II enzymes is a critical mechanism for the chemopreventive activity of ITCs. mdpi.comnih.gov Studies have shown that various plant-derived ITCs can increase the activity of GST and QR in different tissues. nih.gov This enhanced detoxification capacity helps to neutralize and excrete potential carcinogens, offering a robust defense against cancer initiation. mdpi.com

Table 1: Effects of Isothiocyanates on Carcinogen Metabolizing Enzymes

| Enzyme Family | General Function in Carcinogenesis | Effect of Isothiocyanates | Reference |

|---|---|---|---|

| Phase I (e.g., Cytochrome P450) | Activation of procarcinogens | Inhibition | mdpi.comnih.govnih.gov |

| Phase II (e.g., GST, QR) | Detoxification and elimination of carcinogens | Induction | mdpi.comnih.gov5aldia.orgnih.gov |

Cellular Pathway Modulation for Antiproliferative Effects

Beyond their effects on carcinogen metabolism, isothiocyanates exert their anticancer effects by directly influencing cellular pathways that control cell growth and survival. frontiersin.org These compounds can halt the proliferation of cancer cells and trigger their programmed cell death. frontiersin.org

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov Isothiocyanates are potent inducers of apoptosis in cancer cells. 5aldia.orgnih.gov The pro-apoptotic activity of ITCs is a key component of their chemopreventive and therapeutic potential. 5aldia.org

The induction of apoptosis by ITCs involves several key molecular events:

Bcl-2 Family Regulation: The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate mitochondrial integrity. mdpi.com Isothiocyanates can shift the balance in favor of apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the levels of anti-apoptotic proteins. mdpi.comnih.gov For example, benzyl (B1604629) isothiocyanate (BITC) has been shown to increase the Bax/Bcl-2 ratio in pancreatic cancer cells. nih.gov

Mitochondrial Cytochrome c Release: The altered balance of Bcl-2 family proteins leads to increased mitochondrial membrane permeability and the release of cytochrome c into the cytoplasm. nih.gov

Caspase Activation: The release of cytochrome c triggers a cascade of enzymatic reactions involving a family of proteases called caspases. nih.gov This includes the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). frontiersin.orgsemanticscholar.org Activated caspases then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov Studies have demonstrated that ITCs like PEITC and BITC can induce apoptosis through the activation of caspases. 5aldia.orgnih.gov

The cell cycle is a tightly regulated process that governs cell division. mdpi.com Uncontrolled cell proliferation is a hallmark of cancer. Isothiocyanates can interfere with the cell cycle, causing it to halt at specific checkpoints, thereby preventing cancer cells from dividing. mdpi.comfrontiersin.org

A common effect of ITCs is the induction of cell cycle arrest at the G2/M phase. frontiersin.orgnih.gov This arrest prevents cells from entering mitosis and is often associated with alterations in the levels and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.govnih.govmdpi.com For example, BITC has been shown to cause G2/M arrest in pancreatic cancer cells by decreasing the protein levels of Cdk1, cyclin B1, and Cdc25B. nih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. mdanderson.org Isothiocyanates have demonstrated the ability to inhibit this process. mdpi.comnih.gov

Phenethyl isothiocyanate (PEITC) has been shown to inhibit angiogenesis both in vitro and ex vivo. nih.gov The anti-angiogenic effects of PEITC are associated with several mechanisms, including:

Inhibition of endothelial cell survival, migration, and tube formation. nih.gov

Suppression of the secretion of vascular endothelial growth factor (VEGF), a key signaling molecule in angiogenesis. nih.govnih.gov

Down-regulation of VEGF receptor 2 (VEGFR2) protein levels. nih.gov

Inactivation of the pro-survival kinase Akt. nih.gov

By disrupting these critical steps in the angiogenic process, ITCs can effectively starve tumors and limit their growth and spread. nih.gov

Targeting Specific Oncogenic Proteins: Mutant p53 Depletion

The p53 protein is a critical tumor suppressor, often referred to as the "guardian of the genome," that plays a central role in preventing cancer formation. frontiersin.org Mutations in the p53 gene are among the most common genetic alterations in human cancers. nih.gov These mutations can not only inactivate the tumor-suppressive functions of the wild-type p53 but also endow the mutant protein with new cancer-promoting activities. frontiersin.org

Intriguingly, certain isothiocyanates have been found to selectively target and deplete mutant p53 protein in cancer cells, without affecting the wild-type protein. nih.gov this compound has been identified as a potent depletor of mutant p53. nih.gov The mechanism appears to involve direct binding to the mutant p53 protein, leading to conformational changes that render it susceptible to degradation. nih.gov

Structure-activity relationship studies have revealed that the ability of an ITC to deplete mutant p53 is influenced by its side chain. nih.gov Lipophilic compounds with aromatic groups, such as 4-PBITC, are particularly effective. nih.gov The depletion of mutant p53 by these ITCs is strongly correlated with the induction of apoptosis in cancer cells harboring p53 mutations. nih.gov This suggests that targeting mutant p53 is a novel and important mechanism for the cancer chemopreventive and therapeutic effects of specific isothiocyanates. nih.gov

Table 2: Investigated Biological Activities of this compound and Related Compounds

| Biological Activity | Key Molecular Targets/Mechanisms | Observed Effect | Reference |

|---|---|---|---|

| Anticarcinogenic & Chemopreventive | Modulation of carcinogen metabolism, Induction of apoptosis, Cell cycle arrest, Inhibition of angiogenesis | Inhibition of cancer initiation and progression | mdpi.commdpi.com |

| Modulation of Carcinogen Metabolism | Phase I enzyme inhibition (e.g., CYP450), Phase II enzyme induction (e.g., GST, QR) | Reduced carcinogen activation, Increased detoxification | mdpi.commdpi.comnih.govnih.govnih.gov |

| Induction of Apoptosis | Bcl-2 family regulation (↑Bax/Bcl-2 ratio), Mitochondrial cytochrome c release, Caspase activation | Programmed cell death of cancer cells | mdpi.com5aldia.orgnih.govnih.govnih.govnih.govfrontiersin.orgsemanticscholar.org |

| Cell Cycle Arrest | G2/M phase arrest, Downregulation of Cdk1, Cyclin B1, Cdc25B | Inhibition of cancer cell proliferation | mdpi.comfrontiersin.orgnih.govnih.govmdpi.com |

| Inhibition of Angiogenesis | ↓VEGF secretion, ↓VEGFR2 levels, ↓Akt activation | Suppression of new blood vessel formation | mdpi.commdanderson.orgnih.govnih.gov |

| Targeting Mutant p53 | Direct binding and conformational change, Proteasomal degradation | Selective depletion of mutant p53 protein | nih.govfrontiersin.orgnih.gov |

Antioxidant Mechanisms

The antioxidant activities of this compound are carried out through two primary, interconnected mechanisms: the direct neutralization of harmful reactive molecules and the upregulation of the body's own antioxidant defense systems.

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that are natural byproducts of aerobic metabolism. nih.gov When produced in excess, they can cause significant damage to cellular components, including lipids, proteins, and DNA, a state known as oxidative stress. nih.gov

A more significant and lasting antioxidant effect of isothiocyanates comes from their ability to induce the expression of a suite of protective enzymes. researchgate.net This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.orgmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by a protein called Keap1. frontiersin.org When cells are exposed to oxidative stress or chemical inducers like isothiocyanates, Nrf2 is released from Keap1 and moves into the nucleus. frontiersin.orgresearchgate.net

Once in the nucleus, Nrf2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE). This binding triggers the coordinated transcription of numerous genes that encode for phase II detoxification and antioxidant enzymes. researchgate.netnih.gov These enzymes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). researchgate.netresearchgate.net This enzymatic cascade provides a robust defense against oxidative stress. frontiersin.org

Many isothiocyanates, including phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495), are potent activators of this Nrf2-dependent pathway. nih.govmdpi.com Studies on PEITC show that it can stimulate ARE-reporter gene expression in a dose-dependent manner, an effect that is dependent on both Nrf2 and the upstream kinase JNK1. nih.gov The activation of the Nrf2 pathway is a critical component of the protective effects attributed to isothiocyanates. researchgate.netmdpi.com

Antimicrobial and Antifungal Activities

Isothiocyanates have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. nih.govfrontiersin.orgmdpi.com Their effectiveness can be attributed to their highly reactive isothiocyanate group (-N=C=S), which can interact with numerous cellular targets within microbes.

Bacteriostatic agents are those that inhibit the growth or reproduction of bacteria, while bactericidal agents directly kill them. wikipedia.org Isothiocyanates can exhibit both types of activity depending on the specific compound, its concentration, and the target microorganism. frontiersin.orgmdpi.com

Aromatic isothiocyanates, such as benzyl isothiocyanate (BITC), have been shown to possess greater antimicrobial activity compared to their aliphatic counterparts. frontiersin.org BITC has demonstrated potent bactericidal effects against a range of Gram-negative and Gram-positive bacteria. frontiersin.orgmdpi.com For example, against multiple isolates of methicillin-resistant Staphylococcus aureus (MRSA), BITC was found to be primarily bactericidal. mdpi.com The mechanism of action for isothiocyanates like phenyl isothiocyanate (PITC) involves disruption of the bacterial cell membrane, leading to a loss of integrity and ultimately cell death. nih.gov

Table 1: Time-Kill Kinetics of a 4-Phenoxybenzyl Derivative Against S. aureus

| Time (hours) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 16x MIC (log10 CFU/mL) | Control (log10 CFU/mL) |

|---|---|---|---|---|

| 0 | 6.4 | 6.4 | 6.4 | 6.4 |

| 4 | 5.8 | 5.2 | 3.1 | 7.5 |

| 8 | 5.5 | 4.1 | <1 | 8.9 |

| 24 | 6.1 | 3.9 | <1 | 9.8 |

Data is for the related compound N-(2-(4-phenoxybenzoyl)hydrazine-1-carbonothioyl)acetamide and is presented for illustrative purposes of the potential activity of the chemical scaffold.

Disruption of Microbial Cellular Integrity and Metabolism

Isothiocyanates (ITCs) exert their antimicrobial effects through multiple mechanisms, a key one being the disruption of microbial cell structure and function. Studies on ITCs structurally related to this compound, such as phenethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC), have demonstrated their capacity to compromise the physical integrity of the cell membrane. This disruption leads to the leakage of essential intracellular components and a breakdown in vital metabolic processes.

For instance, PEITC has been shown to effectively disrupt the cell membrane integrity of Staphylococcus aureus. mdpi.com This damage to the cytoplasmic membrane results in the efflux of intracellular materials, including proteins, which impairs the normal physiological functions of the bacteria. mdpi.com One study reported that protein leakage from S. aureus treated with 1 mmol/L PEITC reached 21.03 ± 0.42 μg/mL. mdpi.com This membrane-disrupting action is a critical aspect of its bactericidal effect. nih.gov

Beyond physical damage, these compounds also interfere with cellular metabolism. Treatment with PEITC has been observed to decrease the total production of adenosine (B11128) triphosphate (ATP) in bacteria. mdpi.com The compound is also known to induce the stringent response in Escherichia coli, a survival mechanism triggered by nutritional stress, which involves the production of the global regulator guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and leads to the inhibition of bacterial growth. nih.gov This effect is likely due to PEITC's interaction with amino acids, creating a state of amino acid deprivation. nih.gov The hydrophilic and lipophilic properties of BITC contribute to its strong antimicrobial effects and high adhesion efficiency to bacterial components. nih.gov

Antifungal Efficacy

The isothiocyanate functional group is associated with potent antifungal activity against a wide range of fungi, including human and plant pathogens. mdpi.comsemanticscholar.org The antifungal action is often concentration-dependent and can involve the inhibition of mycelial growth, spore germination, and biofilm formation. nih.govmdpi.comnih.gov

Benzyl isothiocyanate (BITC), a close structural analog, has demonstrated significant antifungal effects against various fungal species. nih.govresearchgate.net It has shown efficacy against Aspergillus species, Candida albicans, and dermatophytes like Trichophyton rubrum. nih.govsemanticscholar.orgsemanticscholar.org The mechanism of action involves the disruption of the fungal cell membrane and mitochondria. nih.gov For example, BITC treatment damages the cell membrane of Aspergillus fumigatus, contributing to its antifungal effect. nih.gov Furthermore, BITC can enhance the activity of conventional antifungal drugs like amphotericin B, with studies showing that their combined action leads to the disruption of vacuolar morphology in Saccharomyces cerevisiae and C. albicans. osaka-cu.ac.jp

The antifungal efficacy of various ITCs has been quantified in numerous studies. The activity is often compared using the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth.

| Isothiocyanate | Fungal Species | Observed Effect/Activity | Reference |

|---|---|---|---|

| Isothiocyanates (from Horseradish) | Trichophyton rubrum, T. mentagrophytes, Microsporum canis, Epidermophyton floccosum | MIC of 100–200 μg/mL; MFC of 200 μg/mL | nih.gov |

| Benzyl isothiocyanate (BITC) | Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae | High relative effectivity compared with phenylisothiocyanate. | semanticscholar.org |

| Benzyl isothiocyanate (BITC) | Candida albicans | Cell viability reduced to 11.0 ± 1.0% after 3-h treatment with 50 µmol l-1. | osaka-cu.ac.jp |

| Benzyl isothiocyanate (BITC) | Aspergillus fumigatus | Inhibited biofilm formation in a concentration-dependent manner. | nih.gov |

Enzyme Inhibitory Profiles

Isothiocyanates are known to interact with and inhibit a variety of enzymes, which is a key component of their biological activity. The electrophilic carbon atom of the –N=C=S group readily reacts with nucleophilic groups in proteins, such as the thiol group of cysteine residues, leading to covalent modification and altered enzyme function. mdpi.comnih.gov

Glutathione S-Transferase (GST) Inhibition

A primary route for the metabolism of isothiocyanates is conjugation with glutathione (GSH), a reaction often catalyzed by Glutathione S-Transferases (GSTs). nih.gov However, ITCs can also act as inhibitors of these enzymes. Phenethyl isothiocyanate (PEITC) has been shown to covalently modify cysteine side chains on GSTs, leading to irreversible inhibition of the enzyme's activity. nih.gov This inhibition can disrupt cellular detoxification pathways. uniprot.org Both PEITC and other ITCs have demonstrated potent inhibitory activity against GSTs in various models, including insects. semanticscholar.org For example, in the red imported fire ant, Solenopsis invicta, several ITCs were found to be strong inhibitors of GST. semanticscholar.org

| Isothiocyanate | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 2-Phenylethyl isothiocyanate (2PEITC) | GST from Solenopsis invicta | 0.61 µg/µL | semanticscholar.org |

| 3-(Methylthio) propyl isothiocyanate (3MPITC) | GST from Solenopsis invicta | 0.66 µg/µL | semanticscholar.org |

| Allyl isothiocyanate (AITC) | GST from Solenopsis invicta | 3.32 µg/µL | semanticscholar.org |

Esterase Inhibition

In addition to GSTs, isothiocyanates have been shown to inhibit esterase (EST) activity. In studies conducted on the red imported fire ant, Solenopsis invicta, ITCs including 2-phenylethyl isothiocyanate (2PEITC) and 3-(methylthio) propyl isothiocyanate (3MPITC) demonstrated inhibitory effects against esterase enzymes. semanticscholar.org The inhibition of these detoxifying enzymes can enhance the toxicity of the compounds to the organism. semanticscholar.org The research indicated that while ITCs inhibited both EST and GST activities, the inhibition of GST was generally stronger at lower concentrations. semanticscholar.org

Other Relevant Enzyme Interactions

The reactivity of isothiocyanates allows them to interact with a broad range of protein targets beyond GST and esterases.

Cytochrome P450 (CYP) Enzymes: PEITC is recognized as a mechanism-based inhibitor of rat and human cytochrome P450 enzymes. nih.gov This inhibition can block the metabolic activation of certain carcinogens and toxins. nih.gov For example, PEITC has been shown to suppress the CYP1A-mediated O-deethylation of ethoxyresorufin in liver microsomes. nih.gov

Aldehyde Dehydrogenase (ALDH): Certain ITCs have been identified as potential inhibitors of aldehyde dehydrogenase, an enzyme family that is often overexpressed in cancer cells and contributes to chemotherapy resistance. nih.gov For instance, 1-(isothiocyanatomethyl)-4-phenylbenzene was studied for its potential to decrease cisplatin (B142131) tolerance in non-small-cell lung cancer cells by targeting ALDH. nih.gov

Acetylcholinesterase (AChE): While many insecticides target AChE, studies on several ITCs against the red imported fire ant found no inhibitory activity toward this enzyme. semanticscholar.org In contrast, another study investigating a panel of aromatic ITCs found that 2-methoxyphenyl ITC showed inhibitory activity on acetylcholinesterase with an IC50 of 0.57 mM. nih.gov

Thioredoxin Reductase (TrxR): ITCs such as allyl isothiocyanate (AITC), benzyl isothiocyanate (BITC), and PEITC can significantly inhibit the activity of purified thioredoxin reductase, an enzyme crucial for maintaining redox balance. nih.gov

Modulation of Inflammatory Pathways

Isothiocyanates, including structural relatives of this compound, possess significant anti-inflammatory properties. nih.govsemanticscholar.orgmdpi.com They exert these effects by modulating key signaling pathways that regulate the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.gov

Benzyl isothiocyanate (BITC) has been shown to attenuate the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov In lipopolysaccharide (LPS)-stimulated cells, BITC suppresses IL-1β production by inhibiting the ERK and JNK signaling pathways, which are upstream of inflammasome activation. nih.gov Furthermore, BITC can attenuate NF-κB activation, which is a critical step in inhibiting the expression of inflammasome components and other inflammatory mediators. mdpi.comnih.gov

Similarly, phenethyl isothiocyanate (PEITC) modulates inflammatory responses by targeting Toll-like receptor (TLR) signaling. nih.gov It has been found to suppress the TRIF-dependent signaling pathway of TLRs, which is crucial for the induction of innate immune responses. nih.gov This leads to a reduction in the activation of interferon regulatory factor 3 (IRF3) and the expression of inflammatory chemokines like IP-10. nih.gov The anti-inflammatory actions of ITCs are also linked to their ability to reduce the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

Nuclear Factor Kappa B (NF-κB) Signaling Modulation

The transcription factor Nuclear Factor Kappa B (NF-κB) is a critical regulator of genes involved in inflammation, immune responses, cell proliferation, and survival. nih.gov Its activation is a key step in the inflammatory cascade. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. plos.orggoogle.com Upon stimulation by agents like lipopolysaccharide (LPS), a cascade is initiated that involves the IκB kinase (IKK) complex. google.comnih.govfrontiersin.org IKK phosphorylates IκBα, marking it for degradation. nih.govmdpi.combiomolther.org This degradation releases NF-κB, allowing it to translocate to the nucleus. nih.govnih.gov Once in the nucleus, NF-κB binds to specific DNA sequences to activate the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comnih.gov

Investigations into this compound (4-PBITC) and related isothiocyanates (ITCs) have revealed their capacity to modulate this crucial signaling pathway, thereby exerting anti-inflammatory effects. nih.gov Studies show that ITCs can suppress the activation of the NF-κB pathway. nih.gov The mechanism of this suppression involves targeting several key steps in the activation cascade.

Research demonstrates that certain ITCs inhibit the LPS-induced phosphorylation and subsequent degradation of the IκBα protein. nih.gov By preventing IκBα degradation, the ITCs effectively keep NF-κB sequestered in the cytoplasm, thereby inhibiting its function. nih.gov This action is linked to the suppression of the upstream IκB kinase α/β (IKKα/β) complex, which is responsible for phosphorylating IκBα. nih.gov

Furthermore, ITCs have been shown to decrease the nuclear translocation of the p65 subunit of NF-κB. nih.gov The p65 subunit is a key component of the most common NF-κB heterodimer and is essential for its transcriptional activity. nih.gov By preventing the migration of p65 into the nucleus, ITCs block the activation of NF-κB-dependent genes. nih.gov

The downstream consequences of this NF-κB inhibition are significant. In preclinical models using murine macrophages, treatment with ITCs leads to a marked reduction in the expression of NF-κB target genes that are critical mediators of the inflammatory response. nih.gov Specifically, the expression of iNOS and COX-2, enzymes responsible for producing nitric oxide (NO) and prostaglandins, respectively, is suppressed at both the mRNA and protein levels. plos.orgnih.gov This leads to a decrease in the production of their inflammatory products. nih.gov Similarly, the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, is also significantly attenuated by ITC treatment. nih.govnih.gov

The table below summarizes the effects of isothiocyanates on key components and downstream targets of the NF-κB signaling pathway as observed in LPS-stimulated murine macrophage models.

Table 1: Effect of Isothiocyanates on NF-κB Signaling Pathway Components and Inflammatory Mediators in LPS-Stimulated Macrophages

| Molecular Target | Observed Effect of Isothiocyanate Treatment | Downstream Consequence | Reference |

| IκB Kinase (IKK) α/β | Suppression of phosphorylation | Reduced activation of IκBα | nih.gov |

| IκBα | Inhibition of phosphorylation and degradation | Retention of NF-κB in the cytoplasm | nih.gov |

| NF-κB p65 Subunit | Decreased nuclear translocation | Inhibition of NF-κB transcriptional activity | nih.gov |

| iNOS Expression | Reduced mRNA and protein levels | Decreased nitric oxide (NO) production | nih.gov |

| COX-2 Expression | Reduced mRNA and protein levels | Decreased prostaglandin (B15479496) E2 (PGE2) production | nih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced mRNA expression | Attenuation of the inflammatory response | nih.gov |

These findings collectively indicate that a primary anti-inflammatory mechanism of isothiocyanates, including potentially 4-PBITC, is the targeted suppression of the IKK/IκBα/NF-κB signaling axis, leading to a broad downregulation of key inflammatory mediators. nih.gov

Compound Name Table

| Compound Name |

|---|

| This compound |

| Cyclooxygenase-2 (COX-2) |

| Inducible nitric oxide synthase (iNOS) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| IκB kinase (IKK) |

| Lipopolysaccharide (LPS) |

| Nitric oxide (NO) |

| Prostaglandins |

Iv. Structure Activity Relationships Sar and Molecular Design

Influence of Side Chain Modifications on Biological Activity

The side chain of an isothiocyanate molecule plays a pivotal role in determining its biological efficacy. Variations in the aromaticity, lipophilicity, and the presence of specific substituents on the phenyl ring, as well as the length of the alkyl chain in analogous compounds, have been shown to significantly impact their activity.

Impact of Aromaticity and Lipophilicity

This enhanced activity is often attributed to the increased ability of lipophilic compounds to traverse cellular membranes and interact with intracellular targets. Research on arylalkyl and alkyl isothiocyanates has established a correlation between their inhibitory potency in lung tumorigenesis models and their partition coefficients (log P), a measure of lipophilicity. researchgate.net This suggests that higher lipophilicity is a critical factor for the inhibitory activity of isothiocyanates against lung cancer induced by certain carcinogens. researchgate.net

The following table summarizes the relationship between the number of aromatic rings, lipophilicity, and the observed biological activity for selected isothiocyanates.

| Compound | Number of Aromatic Rings | Relative Lipophilicity | Observed Biological Activity |

| Benzyl (B1604629) isothiocyanate (BITC) | 1 | Lower | Moderate |

| Phenethyl isothiocyanate (PEITC) | 1 | Lower | Moderate |

| 2,2-diphenylethyl isothiocyanate | 2 | Higher | Potent depletor of mutant p53 |

| 4-Phenoxybenzyl isothiocyanate | 2 | Higher | Potent depletor of mutant p53 |

Effects of Substituents on Phenyl Ring (e.g., Halogens, Methoxy)

The addition of substituents to the phenyl ring of isothiocyanates can significantly modulate their biological activity. The nature and position of these substituents influence the electronic properties of the molecule, which in turn can affect its reactivity and interactions with biological targets.

Similarly, the presence of a methoxy (B1213986) group, an electron-donating substituent, can impact biological activity. In a study of isothiocyanate-based tubulin polymerization inhibitors, 3,4-dimethoxybenzyl isothiocyanate was identified as a highly active agent. nih.gov This suggests that the electronic effects of substituents on the phenyl ring are a critical factor in the molecular design of biologically active isothiocyanates.

The table below illustrates the influence of phenyl ring substituents on the activity of various isothiocyanates.

| Isothiocyanate Derivative | Substituent(s) on Phenyl Ring | Effect on Activity |

| Halogenated Phenyl Isothiocyanates | Halogens (F, Cl, Br, I) | Can enhance biological potential |

| 3,4-dimethoxybenzyl isothiocyanate | 3,4-dimethoxy | Highly active tubulin polymerization inhibitor |

Role of Alkyl Chain Length in Related Isothiocyanates

The length of the alkyl chain connecting the phenyl group to the isothiocyanate moiety is a crucial determinant of biological activity in arylalkyl isothiocyanates. nih.govnih.gov Studies have demonstrated that increasing the alkyl chain length from one to six methylene (B1212753) groups enhances the inhibitory activity against tumorigenesis. nih.gov For example, 6-phenylhexyl isothiocyanate (PHITC) was found to be approximately 50 to 100 times more potent than PEITC in inhibiting tumorigenesis. nih.gov

This trend of increasing potency with longer alkyl chains has also been observed in other contexts. For instance, in a series of adamantyl isothiocyanates, elongating the alkyl chain from zero to three carbons significantly enhanced their antiproliferative potency. nih.gov This effect is often attributed to an increase in lipophilicity and diminished steric hindrance, which are favorable for interactions with target proteins. nih.gov However, this trend is not limitless, as inhibitory potency has been observed to decline at longer alkyl chain lengths, such as C8–C10. nih.gov

The following table showcases the effect of alkyl chain length on the inhibitory potency of phenylalkyl isothiocyanates.

| Compound | Alkyl Chain Length (n in Ph-(CH₂)n-NCS) | Relative Inhibitory Potency |

| Benzyl isothiocyanate (BITC) | 1 | Less Potent |

| Phenethyl isothiocyanate (PEITC) | 2 | Moderately Potent |

| 6-phenylhexyl isothiocyanate (PHITC) | 6 | Highly Potent |

| 8-phenyloctyl isothiocyanate | 8 | Potency may decline |

| 10-phenyldecyl isothiocyanate | 10 | Potency may decline |

Mechanistic Insights into Structure-Activity Relationships

The observed structure-activity relationships of isothiocyanates are rooted in their molecular mechanisms of action. These include their ability to form covalent bonds with biological macromolecules and the resulting conformational changes in proteins, which ultimately lead to the modulation of enzyme activity.

Covalent Binding Mechanisms and Protein Conformational Changes

A key feature of isothiocyanates is their electrophilic nature, which allows them to react with nucleophilic groups in proteins, particularly the thiol groups of cysteine residues. nih.govnih.gov This covalent binding is a critical step in their mechanism of action and can lead to significant alterations in protein structure and function. nih.gov

Studies have shown that the binding of isothiocyanates to proteins can induce conformational changes. nih.gov For example, this compound, despite having a lower binding affinity for mutant p53 protein compared to other isothiocyanates like BITC, induces the greatest conformational change. nih.gov This significant alteration in protein conformation is thought to be a major contributor to its potent ability to deplete mutant p53. nih.gov The ability of an isothiocyanate to induce such conformational changes appears to be a crucial factor in its biological activity, sometimes even more so than its raw binding affinity. nih.gov

The process of protein conformational change can be visualized as a transition between different states in a multi-dimensional free-energy landscape, where the binding of a ligand like an isothiocyanate can shift the equilibrium towards a particular conformation. nih.gov

Correlation with Enzyme Affinity and Inhibition Potency

The structure of an isothiocyanate directly influences its affinity for and ability to inhibit specific enzymes. The inhibitory potency of isothiocyanates is often correlated with their lipophilicity and their reactivity towards the target enzyme. researchgate.net

For instance, the inhibitory potency of isothiocyanates towards lung tumorigenesis has been shown to be correlated with their partition coefficients (log P) and their rate of reaction with glutathione (B108866). researchgate.net This suggests that both high lipophilicity, which facilitates access to the enzyme's active site, and a certain level of chemical reactivity are important for potent inhibition. researchgate.netoup.com

The table below illustrates the correlation between structural features, binding characteristics, and biological outcomes for selected isothiocyanates.

| Isothiocyanate | Key Structural Feature | Binding Affinity to Mutant p53 | Induced Conformational Change in Mutant p53 | Potency in Depleting Mutant p53 |

| This compound | High lipophilicity, two aromatic rings | Lower | Greatest | Potent |

| Benzyl isothiocyanate (BITC) | Single aromatic ring | Higher | Second largest | Moderate |

| D-α-methylbenzyl ITC | - | Higher than 4-phenoxybenzyl ITC | Less than 4-phenoxybenzyl ITC | Less potent than 4-phenoxybenzyl ITC |

| Sulforaphane (B1684495) (SFN) | - | Lower | Least | Lacks depleting activity |

Analog Design and Development for Enhanced Bioactivity

The design and development of analogs based on the this compound scaffold are guided by structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity for various biological targets. Research efforts focus on systematic modifications of different parts of the molecule, including the phenoxy ring, the benzyl moiety, and the isothiocyanate functional group, to probe their roles in molecular recognition and bioactivity.

Core Principles of Analog Design

The fundamental strategy in designing analogs of bioactive isothiocyanates involves optimizing the tripartate structure common to many inhibitors, which consists of an enzyme affinity "cap", a linker, and an active site binding/inactivating group. google.com For this compound, the phenoxybenzyl group serves as a lipophilic "cap" that influences enzyme affinity, while the isothiocyanate group is the reactive pharmacophore. google.com SAR studies have shown that factors such as high lipophilicity and the length of the linker connecting the cap to the isothiocyanate are critical for inhibitory activity. researchgate.net

Modifications of the Phenoxyphenyl Group

The phenoxyphenyl group is a key determinant of bioactivity, and its modification has been a central strategy in analog development. In studies on related structures where 4-phenoxyphenyl isothiocyanate was used as a precursor, substitutions on the terminal phenoxy ring were found to significantly influence potency. For instance, in a series of neuropeptide Y5 (NPY5) receptor antagonists derived from 4-phenoxyphenyl isothiocyanate, the introduction of substituents on the aryloxy group led to substantial changes in activity. sci-hub.se

Detailed research findings revealed that both electron-withdrawing and electron-donating groups could enhance potency. For example, an analog with a 4-fluorophenoxy group (an electron-poor system) and another with a 3,4-dimethylphenoxy group (an electron-rich system) were both over 60-fold more potent than the unsubstituted parent compound in that particular series. sci-hub.se This suggests that steric and electronic properties of the substituent, rather than a simple electronic trend, govern the interaction with the target receptor. sci-hub.se

Interactive Data Table: SAR of Phenoxyphenyl Analogs

Below is a summary of the relative potency of selected analogs from a study on NPY5 receptor antagonists, illustrating the impact of substitution on the phenoxy ring. sci-hub.se

| Compound | R8 Substitution on Phenoxy Ring | Configuration | NPY5 IC50 (nM) |

| Parent Compound | H | (1R,2S) | 2.5 |

| Analog 44a | 4-Fluoro | (1R,2S) | <0.1 |

| Analog 44b | 3,4-Dimethyl | (1R,2S) | <0.1 |

| Analog 44c | 4-Cyano | (1R,2S) | 0.23 |

| Analog 44d | 4-Trifluoromethyl | (1R,2S) | 0.44 |

Data synthesized from a study on urea (B33335) derivatives of 4-phenoxyphenyl isothiocyanate, where the core structure was modified. sci-hub.se The IC50 values pertain to the final urea compounds, not the isothiocyanate precursors themselves, but demonstrate the electronic influence of the substituted phenoxy group.

Role of the Isothiocyanate Moiety and Linker

The isothiocyanate group is a critical electrophilic center responsible for the covalent modification of biological targets, often through reaction with nucleophilic residues like cysteine. The development of related sulfur-containing analogs has been explored to understand the precise structural requirements for bioactivity. In studies targeting the parasite Trypanosoma cruzi, analogs of 2-(4-phenoxyphenoxy)ethyl isothiocyanate were synthesized and evaluated. conicet.gov.ar This work highlighted the importance of the entire phenoxyethyl unit as the core pharmacophore responsible for antiparasitic activity. conicet.gov.ar

To confirm the importance of the electrophilic center and the sulfur atom, related nitrogen- and sulfur-containing drugs were prepared. conicet.gov.ar The replacement of the isothiocyanate with other functional groups or altering the linker atom (e.g., replacing the ether oxygen with a sulfoxide) provided new avenues for drug design, with one sulfoxide (B87167) analog showing potent antiparasitic activity with an IC50 value in the low micromolar range. conicet.gov.ar These findings indicate that while the isothiocyanate is a potent pharmacophore, thoughtful replacement or modification can lead to compounds with retained or even improved bioactivity, opening new perspectives in drug design. conicet.gov.ar

V. Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is fundamental to the analysis of 4-phenoxybenzyl isothiocyanate, allowing for its separation from complex mixtures prior to identification and quantification. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the analytical objective. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques. mdpi.com

High-Performance Liquid Chromatography (HPLC) with UV/FLD Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of isothiocyanates. mdpi.com For this compound, a reversed-phase HPLC system is typically utilized, employing a C18 column to separate the compound based on its hydrophobicity. nih.gov

The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, which may be buffered or contain additives like formic acid to improve peak shape. nih.govlcms.cz

Detection is commonly achieved using an Ultraviolet (UV) detector. mdpi.com Although some aliphatic isothiocyanates lack strong chromophores, the aromatic rings in this compound allow for sensitive detection. mdpi.com Analysis can be performed at multiple wavelengths, such as 210 nm, 280 nm, and 360 nm, to optimize sensitivity and selectivity. nih.gov A Fluorescence Detector (FLD) may also be used if the compound or a derivatized form exhibits native fluorescence, offering enhanced sensitivity and selectivity. mdpi.com

Table 1: Typical HPLC Parameters for Isothiocyanate Analysis

| Parameter | Setting | Rationale/Details |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating non-polar to moderately polar compounds like this compound. nih.gov |

| Mobile Phase | Acetonitrile/Water Gradient | A gradient elution is used to effectively separate compounds with varying polarities in a complex sample. nih.gov |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency and reasonable run times. nih.gov |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths (e.g., 190-360 nm) to identify the optimal absorbance for the analyte. nih.govnih.gov |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

| Column Temp. | 25-40 °C | Controlled temperature ensures reproducible retention times. lcms.cz |

Gas Chromatography (GC) with FID/MS Detection

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like isothiocyanates. nih.gov Prior to analysis, the compound is typically extracted from its matrix using a solvent such as dichloromethane (B109758). mdpi.comnih.gov

The GC system separates components of the sample in a capillary column, often a non-polar or mid-polar column like a DB-5. nih.gov A temperature-programmed oven is used to elute compounds in order of their boiling points and polarity. nih.gov

For detection, a Flame Ionization Detector (FID) can be used, which offers robust and sensitive detection for most organic compounds. However, for definitive identification, a Mass Spectrometer (MS) is the preferred detector. mdpi.com GC-MS provides both retention time data and a mass spectrum for the analyte. The mass spectrum, which shows the fragmentation pattern of the molecule upon electron ionization (typically at 70 eV), serves as a chemical fingerprint, allowing for highly confident identification by comparison to spectral libraries. nih.gov

Table 2: Example GC-MS Parameters for Volatile Isothiocyanate Analysis

| Parameter | Setting | Rationale/Details |

|---|---|---|

| Column | HP DB-5 Capillary Column (30 m x 0.25 mm x 0.25 µm) | A common, versatile column for separating a wide range of semi-volatile organic compounds. nih.gov |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. nih.gov |

| Oven Program | Initial 50°C, ramp at 5°C/min to 280°C, hold for 2 min | A temperature gradient is essential for separating components in a mixture with different volatilities. nih.gov |

| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. nih.gov |

| Detector | Mass Spectrometer (MS) | Provides structural information for definitive identification. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns and allows for library matching. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. mdpi.com This technique is particularly valuable for quantifying low levels of this compound in complex biological or environmental samples. nih.gov

The analysis typically uses a UHPLC (Ultra-High-Performance Liquid Chromatography) system for fast and efficient separations on a C18 column. lcms.cz The eluent from the column is directed into the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source, which ionizes the analyte.

The tandem mass spectrometer, often a triple quadrupole (QqQ), is operated in Multiple Reaction Monitoring (MRM) mode. lcms.cznih.gov In this mode, the first quadrupole selects the specific parent ion of this compound, which is then fragmented in a collision cell. The third quadrupole selects a specific, characteristic fragment ion for detection. This two-stage filtering process provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.govca.gov

Table 3: General LC-MS/MS Parameters for Isothiocyanate Metabolite Analysis

| Parameter | Setting | Rationale/Details |

|---|---|---|

| LC System | UHPLC | Provides higher resolution and faster analysis times compared to conventional HPLC. lcms.cz |

| Column | Reversed-Phase C18 | Standard for separating moderately non-polar compounds. lcms.cz |

| Ion Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for a wide range of polarities, minimizing fragmentation in the source. lcms.cz |

| Mass Analyzer | Triple Quadrupole (QqQ) | Enables highly selective and sensitive Multiple Reaction Monitoring (MRM) experiments. lcms.cznih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions, ensuring high specificity and reducing chemical noise. ca.gov |

| Sample Prep | Solid-Phase Extraction (SPE) | Often used to clean up and concentrate the analyte from complex matrices like plasma or urine before analysis. nih.gov |

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its functional groups and atomic arrangement.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by an exceptionally intense and sharp absorption band corresponding to the asymmetric stretch of the isothiocyanate group (-N=C=S). spectroscopyonline.com

This characteristic peak appears in a relatively uncluttered region of the spectrum, typically between 2280 and 2240 cm⁻¹, making it a definitive marker for the isothiocyanate moiety. spectroscopyonline.com The high intensity of this band is due to the large change in dipole moment associated with the stretching vibration. spectroscopyonline.com Other significant absorption bands in the spectrum would include those for C-H stretching of the aromatic rings, C=C aromatic ring stretching, and the C-O-C stretching of the ether linkage.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

|---|---|---|---|

| ~3050 | Aromatic C-H Stretch | Medium-Weak | Aromatic Rings |

| 2280-2240 | -N=C=S Asymmetric Stretch | Very Strong, Sharp | Isothiocyanate |

| ~1600, ~1500 | C=C Ring Stretch | Medium-Strong | Aromatic Rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H NMR is particularly useful for confirming the arrangement of protons.

The ¹H NMR spectrum would show several distinct signals. The protons on the two aromatic rings would appear in the downfield region, typically between δ 7.0 and 7.5 ppm, likely as a complex series of multiplets due to spin-spin coupling. chemicalbook.com A key diagnostic signal would be a singlet for the two methylene (B1212753) protons (-CH₂-) situated between the phenyl ring and the isothiocyanate group. This signal would be expected to appear around δ 4.5-5.0 ppm. The integration of these signals would correspond to the number of protons in each environment (e.g., a 9:2 ratio for the aromatic vs. methylene protons). Quantitative NMR (qNMR) can also be performed by comparing the integral of an analyte peak to that of a certified internal standard of known concentration. ox.ac.uk

Table 5: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0 - 7.5 | Multiplet (m) | 9H | Aromatic protons (C₆H₅-O-C₆H₄) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a critical technique for the structural elucidation and identification of this compound. When subjected to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the compound undergoes ionization, typically electron ionization (EI), which results in the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, characteristic ions. nih.govjeolusa.com The molecular ion peak for this compound would correspond to its molecular weight.

| Process | Description | Potential Fragment Ion |

|---|---|---|

| Molecular Ion Formation | Ionization of the parent molecule by loss of an electron. | [C₁₄H₁₁NOS]⁺ |

| Loss of Isothiocyanate Group | Cleavage of the C-N bond, losing the -NCS group. | [C₁₃H₁₁O]⁺ (phenoxybenzyl cation) |

| Benzylic Cleavage | Fission of the bond between the methylene bridge and the phenoxy-substituted ring. | [C₇H₅O]⁺ (phenoxy cation) or [C₇H₆]⁺ (tropylium ion from benzyl (B1604629) moiety) |

| Ether Bond Cleavage | Fragmentation at the ether linkage. | [C₆H₅O]⁺ (phenoxy cation) and [C₈H₆NS]⁺ fragments |

Sample Preparation and Derivatization Strategies

The analysis of this compound requires meticulous sample preparation to ensure accurate and reproducible results, primarily addressing the inherent volatility and instability of the isothiocyanate functional group. mdpi.com

Isothiocyanates (ITCs) as a class of compounds can be volatile and thermally unstable, which poses a challenge for analytical methods like GC. mdpi.comepa.gov To mitigate the loss of analyte during sample preparation, several strategies are employed. Sample processing often involves homogenization or extraction at reduced temperatures. epa.govretsch.com For instance, cooling the sample can prevent the loss of volatile components. retsch.com The QuEChERS method, a streamlined approach for pesticide residue analysis, has been adapted for various analytes and emphasizes techniques that minimize analyte degradation. retsch.com Extraction is typically performed using organic solvents like ethanol (B145695) or acetonitrile, followed by concentration under reduced pressure to avoid thermal degradation. retsch.comnih.gov Proper storage of extracts, usually under refrigeration, is crucial until chromatographic analysis can be performed. nih.gov

To overcome the issues of instability and improve chromatographic behavior, chemical derivatization is a common and often necessary step in the analysis of isothiocyanates. mdpi.comjfda-online.com The highly reactive isothiocyanate group (-N=C=S) can be converted into a more stable and readily detectable derivative. jfda-online.commdpi.com

A widely used strategy is the cyclocondensation reaction with 1,2-benzenedithiol. mdpi.com This reaction is highly selective for isothiocyanates and forms a stable derivative that can be analyzed by HPLC or GC-MS. mdpi.com Another prevalent method involves reacting the isothiocyanate with an amine to form a stable thiourea (B124793) derivative. ontosight.aiorganic-chemistry.orgreddit.com This approach not only enhances stability but can also improve detection sensitivity in both GC-MS and LC-MS. nih.govnih.gov For example, 4-sulfophenyl isothiocyanate (SPITC) has been used as a labeling agent to N-terminally label molecules for analysis by tandem MS. nih.gov The derivatization process converts polar, reactive functional groups into less polar, more stable forms, which prevents undesirable interactions within the analytical column and results in better peak shape and resolution. jfda-online.com

Assays for Biological Activity Evaluation

To understand the potential biological relevance of this compound, its activity is assessed using various standardized in vitro assays.

The antioxidant capacity of chemical compounds can be evaluated through several established in vitro assays that measure different aspects of antioxidant action, such as radical scavenging or reducing power. nih.gove3s-conferences.org Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.govopenagrar.de

Studies on related isothiocyanates, such as benzyl isothiocyanate (BITC), have yielded mixed results regarding direct antioxidant activity. nih.govresearchgate.net For example, one study reported that BITC showed no direct antioxidant activity at concentrations below 10 mg/mL. nih.gov Another investigation found no direct antioxidant activity for BITC in vitro and concluded that the isothiocyanate group itself was not essential for the antioxidant activity of other ITCs like sulforaphane (B1684495). researchgate.net However, other research has demonstrated that nano-formulations of BITC can effectively scavenge DPPH, superoxide (B77818), and hydroxyl radicals and inhibit lipid peroxidation (LPO). ijisrt.comresearchgate.net The antioxidant activities of BITC and resveratrol (B1683913) were found to be synergistic in DPPH and ABTS assays. mdpi.com The variability in these findings suggests that antioxidant activity is highly dependent on the specific structure of the isothiocyanate and the assay conditions. researchgate.netmdpi.com

| Assay | Compound Form | Observation | Reference |

|---|---|---|---|

| DPPH, ABTS | BITC alone | Showed lower scavenging activity compared to a combination with Resveratrol. | mdpi.com |

| DPPH, Superoxide Scavenging, Hydroxyl Radical Scavenging, LPO Inhibition | BITC-gelatin nanoparticles | Effectively scavenged free radicals and inhibited lipid peroxidation, more so than free BITC. | ijisrt.comresearchgate.net |

| DPPH, ABTS, Reducing Power | BITC alone | Showed no antioxidant activity at concentrations < 10 mg/mL. | nih.gov |

| DPPH, Hydroxyl Radical Scavenging, LPO Inhibition | BITC alone | No direct antioxidant activity was found. | researchgate.net |

Isothiocyanates are well-documented modulators of various enzyme systems. The primary metabolic pathway for many ITCs involves conjugation with glutathione (B108866) (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). nih.govsemanticscholar.org This interaction can also lead to the inhibition of GST activity. nih.govresearchgate.net Studies on phenethyl isothiocyanate (PEITC) have shown that it can covalently modify and irreversibly inhibit GST enzymes. nih.gov While some isothiocyanates are potent inhibitors, others like benzyl isothiocyanate have been found to be only marginal or weak inhibitors of GSTs in certain species. semanticscholar.orgresearchgate.net The detoxification of ITCs is often mediated by GSTs, and some fungal pathogens that can infect isothiocyanate-producing plants express GSTs that are essential for this detoxification process. frontiersin.org

In addition to GST, isothiocyanates have been shown to inhibit other enzymes, such as esterases. semanticscholar.org For example, allyl isothiocyanate (AITC) and 2-phenylethyl isothiocyanate (2PEITC) demonstrated concentration-dependent inhibition of esterase (EST) activity in Solenopsis invicta workers. semanticscholar.org Some isothiocyanates have also been evaluated for their inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission, with varying degrees of potency. frontiersin.org

| Enzyme | Inhibitor ITC | Finding | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Glutathione S-Transferase (GST) | Phenethyl isothiocyanate (PEITC) | Irreversibly inhibits enzymatic activity. | Not specified | nih.gov |

| Glutathione S-Transferase (GST) | Benzyl isothiocyanate (BITC) | Weak inhibitor. | Not specified | researchgate.net |

| Glutathione S-Transferase (GST) | 2-Phenylethyl isothiocyanate (2PEITC) | Inhibited GST activity in S. invicta. | 0.61 µg/µL | semanticscholar.org |

| Esterase (EST α-NA) | 2-Phenylethyl isothiocyanate (2PEITC) | Inhibited EST activity in S. invicta. | 0.95 µg/µL | semanticscholar.org |

| Esterase (EST β-NA) | 2-Phenylethyl isothiocyanate (2PEITC) | Inhibited EST activity in S. invicta. | 0.58 µg/µL | semanticscholar.org |

| Acetylcholinesterase (AChE) | 2-Methoxyphenyl isothiocyanate | Showed the most potent AChE inhibitory activity among 11 ITCs tested. | 0.57 mM | frontiersin.org |

Cell-Based Assays for Proliferation, Apoptosis, and Cell Cycle

The biological activity of this compound (4-PBTC) and related isothiocyanates (ITCs) is frequently evaluated using a suite of cell-based assays. These in vitro methods are essential for elucidating the compound's effects on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its impact on the cell division cycle.

Proliferation and Viability Assays

The antiproliferative effects of ITCs are commonly quantified using assays that measure cell viability or metabolic activity. These assays are fundamental in determining the concentration-dependent efficacy of the compound.

Metabolic Assays: Assays such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and CCK-8 (Cell Counting Kit-8) are widely used. nih.govmdpi.com These colorimetric methods rely on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells. mdpi.com For instance, studies on benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have utilized these assays to determine the 50% inhibitory concentrations (IC50) in various cell lines. mdpi.comnih.gov BITC showed an IC50 of 4.15 µM in SKM-1 human myeloid leukemia cells, indicating its potent inhibitory effect. mdpi.com

Cell Counting and Staining: Direct cell counting provides an absolute measure of viable cells, often assessed by plasma membrane integrity. mdpi.com Another common method is the crystal violet assay, which stains the DNA of adherent cells, providing a relative measure of cell density. nih.gov

The data below, derived from studies on structurally related isothiocyanates, illustrates the typical findings from such proliferation assays.

| Isothiocyanate Compound | Cell Line | Assay | Key Finding (IC₅₀) | Source |

|---|---|---|---|---|

| Benzyl isothiocyanate (BITC) | SKM-1 (Human AML) | MTS Assay | 4.15 µM | mdpi.com |

| Phenethyl isothiocyanate (PEITC) | Caco-2 (Human colorectal adenocarcinoma) | DNA Synthesis Inhibition | 2.4 µmol/L | nih.gov |

| Benzyl isothiocyanate (BITC) | Caco-2 (Human colorectal adenocarcinoma) | DNA Synthesis Inhibition | 5.1 µmol/L | nih.gov |

| Isothiocyanate E-4IB | HL60 (Human promyelocytic leukemia) | Cell Survival Plot | 4.2 ± 0.3 µM | nih.gov |

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism through which chemopreventive agents like ITCs exert their anticancer effects. nih.gov Various assays are employed to detect the distinct morphological and biochemical hallmarks of apoptosis.

Flow Cytometry with Annexin V/Propidium (B1200493) Iodide (PI) Staining: This is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. nih.govnih.gov Annexin V, a fluorescently labeled protein, binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. immunostep.com Propidium iodide is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter and stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised. nih.govimmunostep.com Studies show that ITCs like 2,2-diphenylethyl ITC significantly induce apoptosis, as quantified by FITC-Annexin V staining. nih.gov

Mitochondrial Membrane Potential (MMP) Assays: The disruption of MMP is an early event in the intrinsic apoptotic pathway. nih.govimmunostep.com Cationic fluorescent dyes like JC-1 are used to measure MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence, while in apoptotic cells with low MMP, it remains in its monomeric form and emits green fluorescence. nih.gov

Caspase Activity and Protein Analysis: Apoptosis is executed by a family of proteases called caspases. The activation of initiator caspases (like caspase-8 and -9) and effector caspases (like caspase-3) can be measured using specific substrates that become fluorescent or colorimetric upon cleavage. Furthermore, Western blot analysis is used to detect the cleavage of key proteins like poly (ADP-ribose) polymerase (PARP) by activated caspase-3 and to examine the expression levels of regulatory proteins from the Bcl-2 family (e.g., Bax, Bcl-2). mdpi.comnih.govnih.gov

| Apoptotic Marker/Event | Analytical Method | Principle | Source |

|---|---|---|---|

| Phosphatidylserine Externalization | Flow Cytometry (Annexin V/PI) | Detects early (Annexin V+/PI−) and late (Annexin V+/PI+) apoptotic cells. | nih.govnih.govimmunostep.com |

| Caspase-3 Activation | Fluorometric/Colorimetric Assays | Measures cleavage of a specific substrate by active caspase-3. | |

| PARP Cleavage | Western Blot | Detects the cleaved (inactive) form of PARP, a hallmark of caspase-3 activity. | nih.gov |

| Mitochondrial Membrane Potential | Flow Cytometry (JC-1 dye) | Monitors the loss of mitochondrial potential, an early apoptotic event. | nih.govnih.gov |

| Bcl-2 Family Protein Expression | Western Blot / Muse™ Cell Analyzer | Quantifies changes in pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. | mdpi.comnih.gov |

Cell Cycle Analysis

ITCs can exert their antiproliferative effects by interfering with the progression of the cell cycle, often causing arrest at specific checkpoints.